molecular formula C33H16N2O13 B5211709 5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid

5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid

Cat. No. B5211709
M. Wt: 648.5 g/mol
InChI Key: UFBWRVQEPXTXIJ-UHFFFAOYSA-N
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Description

The compound “5,5’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid” is also known as 1,3-Isobenzofurandione, 5,5’-carbonylbis . It has a molecular formula of C17H6O7 and a molecular weight of 322.2253 .


Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized through various methods . For a detailed synthesis procedure, it is recommended to refer to specialized literature or databases.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H6O7/c18-13 (7-1-3-9-11 (5-7)16 (21)23-14 (9)19)8-2-4-10-12 (6-8)17 (22)24-15 (10)20/h1-6H . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 322.2253 . For more detailed information about its properties such as melting point, boiling point, and density, it is recommended to refer to specialized databases or literature.

properties

IUPAC Name

5-[5-[2-(3,5-dicarboxyphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H16N2O13/c36-25(13-1-3-21-23(11-13)28(39)34(26(21)37)19-7-15(30(41)42)5-16(8-19)31(43)44)14-2-4-22-24(12-14)29(40)35(27(22)38)20-9-17(32(45)46)6-18(10-20)33(47)48/h1-12H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBWRVQEPXTXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H16N2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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